Cas no 28809-71-4 ((5R,8S,9S,10S,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one)

(5R,8S,9S,10S,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one structure
28809-71-4 structure
Product Name:(5R,8S,9S,10S,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one
CAS-nummer:28809-71-4
MF:C27H46O2
MW:402.652948856354
CID:2662633
Update Time:2023-08-06

(5R,8S,9S,10S,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 19-Hydroxy-5α-cholestan-1-one
    • 19-Hydroxy-5alpha-cholestan-1-one
    • (5R,8S,9S,10S,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,
    • (5R,8S,9S,10S,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one
    • Inchi: 1S/C27H46O2/c1-18(2)7-5-8-19(3)22-13-14-23-21-12-11-20-9-6-10-25(29)27(20,17-28)24(21)15-16-26(22,23)4/h18-24,28H,5-17H2,1-4H3/t19-,20-,21+,22-,23+,24+,26-,27+/m1/s1
    • InChI-sleutel: LCHCLPSWYAGVOQ-ORMLOLTMSA-N
    • LACHT: OC[C@]12C(CCC[C@@H]1CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21)=O

Berekende eigenschappen

  • Exacte massa: 402.35
  • Monoisotopische massa: 402.35
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 6
  • Complexiteit: 597
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 37.3

(5R,8S,9S,10S,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one Gerelateerde literatuur

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